molecular formula C17H12ClF3N2O4S2 B3038541 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide CAS No. 866136-48-3

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide

Cat. No. B3038541
CAS RN: 866136-48-3
M. Wt: 464.9 g/mol
InChI Key: RYMMTZJQSXDSJB-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold . A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound exhibits potential as a drug candidate due to its unique structure. Researchers are investigating its interactions with biological targets, such as enzymes or receptors. Some studies focus on its inhibitory effects against specific enzymes involved in disease pathways, making it a promising lead for drug discovery .

Agrochemicals and Pesticides

The compound’s sulfonamide group may contribute to its pesticidal properties. Researchers explore its effectiveness against pests, including insects, fungi, and weeds. Investigations into its mode of action and selectivity are ongoing .

Materials Science

The presence of thiazole and sulfonamide moieties suggests potential applications in materials science. Scientists study its use as a building block for novel polymers, coatings, or functional materials. Its solubility and stability properties are of interest .

Organic Synthesis

Chemists utilize this compound as a reagent or intermediate in synthetic routes. Its unique combination of functional groups allows for diverse transformations. For instance, it participates in cross-coupling reactions, cyclizations, and other organic transformations .

Bioconjugation and Labeling

The compound’s phenylsulfonyl group can serve as a reactive handle for bioconjugation. Researchers explore its use in attaching fluorescent dyes, radioisotopes, or other tags to biomolecules for imaging, diagnostics, or targeted therapies .

Catalysis

In some cases, this compound acts as a ligand in transition metal-catalyzed reactions. Its thiazole and phenylsulfonyl groups coordinate with metal centers, influencing reaction outcomes. Researchers investigate its role in catalytic processes .

Antimicrobial Agents

The compound’s structural features make it an interesting candidate for antimicrobial studies. Researchers assess its activity against bacteria, fungi, and other pathogens. Its potential as a new class of antimicrobial agents is being explored .

Environmental Chemistry

Studies examine the fate and behavior of this compound in the environment. Researchers investigate its degradation pathways, persistence, and potential impact on ecosystems. Analytical methods are developed to detect and quantify it in environmental samples .

Safety and Hazards

The safety and hazards of a specific thiazole derivative would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

Thiazole derivatives continue to be an area of active research due to their diverse biological activities. Future work will likely focus on the design and development of new thiazole derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O4S2/c18-16-22-9-14(28-16)10-26-12-5-7-15(8-6-12)29(24,25)23-11-1-3-13(4-2-11)27-17(19,20)21/h1-9,23H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMMTZJQSXDSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501130859
Record name 4-[(2-Chloro-5-thiazolyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide

CAS RN

866136-48-3
Record name 4-[(2-Chloro-5-thiazolyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866136-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chloro-5-thiazolyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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